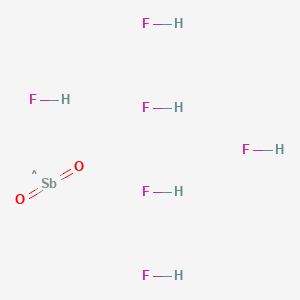
CID 54587868
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxygenyl hexafluoroantimonate is a chemical compound composed of dioxygenyl cations and hexafluoroantimonate anions. It is known for its strong oxidizing properties and is often used in various scientific and industrial applications. The compound is represented by the chemical formula ( \text{O}_2^+ \text{SbF}_6^- ).
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxygenyl hexafluoroantimonate can be synthesized through the photochemical reaction of oxygen, fluorine, and antimony pentafluoride. This method involves exposing a mixture of these gases to ultraviolet light, which facilitates the formation of the compound .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings, industrial production methods would likely involve scaling up the photochemical reaction process. This would require specialized equipment to handle the reactive gases and ultraviolet light exposure.
Chemical Reactions Analysis
Types of Reactions: Dioxygenyl hexafluoroantimonate undergoes various types of chemical reactions, including oxidation and substitution reactions. Its strong oxidizing nature makes it a valuable reagent in these processes.
Common Reagents and Conditions:
Oxidation Reactions: Dioxygenyl hexafluoroantimonate can oxidize a wide range of organic and inorganic compounds. Common reagents include dioxygenyl cations and hexafluoroantimonate anions.
Substitution Reactions: The compound can participate in substitution reactions where fluorine atoms are replaced by other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reactants involved. For example, in oxidation reactions, the products are typically oxidized forms of the original reactants.
Scientific Research Applications
Dioxygenyl hexafluoroantimonate has a wide range of applications in scientific research:
Chemistry: It is used as a powerful oxidizing agent in various chemical reactions and synthesis processes.
Biology: The compound’s oxidizing properties are utilized in biological studies to investigate oxidative stress and related mechanisms.
Mechanism of Action
The mechanism by which dioxygenyl hexafluoroantimonate exerts its effects involves its strong oxidizing properties. The dioxygenyl cations can oxidize various substrates, leading to the formation of oxidized products. The exact molecular targets and pathways depend on the specific application and reactants involved .
Comparison with Similar Compounds
- Dioxygenyl hexafluoroplatinate
- Dioxygenyl hexafluoroarsenate
- Dioxygenyl hexafluorogermanate
Comparison: Dioxygenyl hexafluoroantimonate is unique due to its specific combination of dioxygenyl cations and hexafluoroantimonate anions. Compared to similar compounds, it exhibits distinct reactivity and stability characteristics, making it particularly useful in certain applications such as the removal of noble gases and its potential antineoplastic properties .
Properties
Molecular Formula |
F6H6O2Sb |
|---|---|
Molecular Weight |
273.797 g/mol |
InChI |
InChI=1S/6FH.2O.Sb/h6*1H;;; |
InChI Key |
QKDJGYVPPFGQGU-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sb]=O.F.F.F.F.F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















